REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7](Cl)[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1.[NH2:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]>C(O)C>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
36.94 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=N1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
35.65 g
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Type
|
reactant
|
Smiles
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NC(CO)CO
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux under argon for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was partially removed under reduced pressure (to ca. 150 ml)
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Type
|
ADDITION
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Details
|
the resulting bright yellow slurry was poured into ice-water (1.5 L) with vigorous stirring
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Type
|
FILTRATION
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Details
|
then filtered with suction while cold
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Type
|
WASH
|
Details
|
The solid was washed with ice-cold water (200 ml)
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Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=N1)NC(CO)CO)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.03 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |